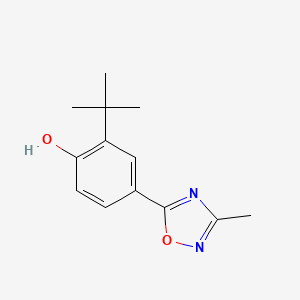
2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound also contains a tert-butyl group and an oxadiazole ring, which are known to impart unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Tert-butyl Group: This step often involves Friedel-Crafts alkylation, where tert-butyl chloride reacts with the phenol in the presence of a Lewis acid catalyst like aluminum chloride.
Final Assembly: The oxadiazole ring is then attached to the phenol through a substitution reaction.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Quinones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Biochemical Probes: Used to study enzyme activity.
Drug Development: Potential precursor for pharmaceuticals.
Medicine
Antimicrobial Agents: Investigated for antimicrobial properties.
Antioxidants: Potential use as an antioxidant in medical formulations.
Industry
Polymer Additives: Used to improve the stability and performance of polymers.
Coatings: Incorporated into coatings for enhanced durability.
Mécanisme D'action
The mechanism of action of 2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, altering their activity.
Chemical Reactions: Acts as a catalyst or intermediate, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Di-tert-butylphenol: Lacks the oxadiazole ring.
4-(3-Methyl-1,2,4-oxadiazol-5-YL)phenol: Lacks the tert-butyl group.
Uniqueness
Oxadiazole Ring: Provides unique electronic properties.
Tert-butyl Group: Increases steric hindrance and stability.
Propriétés
Formule moléculaire |
C13H16N2O2 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
2-tert-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol |
InChI |
InChI=1S/C13H16N2O2/c1-8-14-12(17-15-8)9-5-6-11(16)10(7-9)13(2,3)4/h5-7,16H,1-4H3 |
Clé InChI |
ZYCVFRSDFXSLJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=N1)C2=CC(=C(C=C2)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049969.png)



![6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13049991.png)

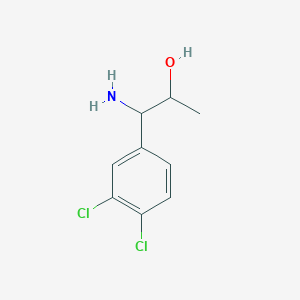
![Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13050003.png)
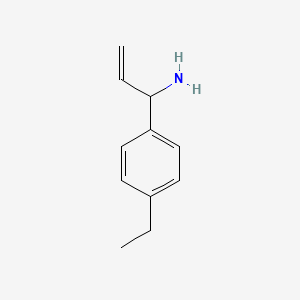
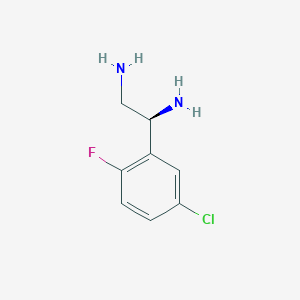
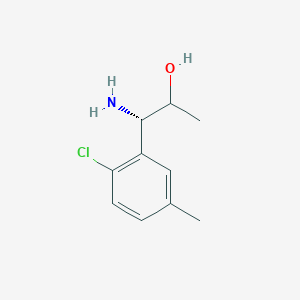
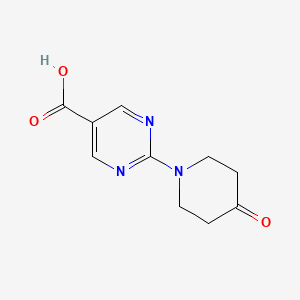
![4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B13050040.png)

